molecular formula C20H26ClNOS B1220191 Methixene hydrochloride CAS No. 7081-40-5

Methixene hydrochloride

Cat. No. B1220191
CAS RN: 7081-40-5
M. Wt: 363.9 g/mol
InChI Key: RAOHHYUBMJLHNC-UHFFFAOYSA-N
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Description

Methixene hydrochloride, also known as Metixene, is an anticholinergic used as an antiparkinsonian agent . It is a tertiary antimuscarinic with actions similar to those of atropine and also has antihistaminic and direct antispasmodic properties .


Synthesis Analysis

The synthesis of Methixene hydrochloride involves taking thiosalicylic acid as a raw material to obtain 2-thiophenyl benzoic acid by coupling with iodobenzene. Then, dehydration and cyclization are performed to obtain 9-thioxanthone .


Molecular Structure Analysis

Methixene hydrochloride has a molecular formula of C20H24ClNS. The average weight is 345.929 and the monoisotopic weight is 345.13179817 .


Chemical Reactions Analysis

Methixene hydrochloride is absorbed in the gastrointestinal tract following oral administration. Its metabolism occurs via sulfoxydation and N-demethylation in the liver .


Physical And Chemical Properties Analysis

Methixene hydrochloride is a small molecule with a chemical formula of C20H24ClNS. It has an average weight of 345.929 and a monoisotopic weight of 345.13179817 .

Scientific Research Applications

Parkinson’s Disease Management

Methixene hydrochloride is primarily used as an antiparkinsonian agent . It functions as an anticholinergic, helping to alleviate symptoms of Parkinson’s disease by restoring the balance of neurotransmitters in the brain . This is particularly useful in managing tremors, muscle stiffness, and control of muscle movements.

Autophagy Induction in Cancer Research

Recent studies have indicated that Methixene hydrochloride can induce incomplete autophagy . This process, which involves the degradation and recycling of cellular components, has been observed in preclinical models of metastatic cancer and brain metastases . The compound’s ability to induce cell death in these models makes it a potential candidate for cancer therapy research.

Anticholinergic Drug Studies

As an anticholinergic, Methixene hydrochloride competes with acetylcholine at muscarinic receptors. This property is leveraged in research to study the mechanism of action of anticholinergic drugs and their effects on the central nervous system .

Functional Bowel Disorder Treatment

Methixene hydrochloride has been suggested for the symptomatic treatment of functional bowel disorders . Its anticholinergic effects can help in reducing bowel spasms and pain associated with conditions like irritable bowel syndrome .

Pharmacological Reference Standard

In pharmaceutical research, Methixene hydrochloride serves as a reference standard . It is used to ensure the quality and consistency of pharmacological studies, particularly those involving anticholinergic compounds .

Safety and Hazards

Signs of overdose include dilated and sluggish pupils, warm, dry skin, facial flushing, decreased secretions of the mouth, pharynx, nose, and bronchi, foul-smelling breath, elevated temperature, tachycardia, cardiac arrhythmias, decreased bowel sounds, urinary retention, delirium, disorientation, anxiety, hallucinations, illusions, confusion, incoherence, agitation, hyperactivity, ataxia, loss of memory, paranoia, combativeness, and seizures .

Future Directions

While Methixene hydrochloride has been discontinued, it was previously used for the symptomatic treatment of parkinsonism . Future research may explore other potential uses of this compound.

properties

IUPAC Name

1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NS.ClH.H2O/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20;;/h2-5,8-11,15,18H,6-7,12-14H2,1H3;1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOHHYUBMJLHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4969-02-2 (Parent)
Record name Methixene hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00991080
Record name 1-Methyl-3-[(9H-thioxanthen-9-yl)methyl]piperidine--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00991080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methixene hydrochloride

CAS RN

7081-40-5
Record name Piperidine, 1-methyl-3-(9H-thioxanthen-9-ylmethyl)-, hydrochloride, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7081-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methixene hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3-[(9H-thioxanthen-9-yl)methyl]piperidine--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00991080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERIDINE, 1-METHYL-3-(9H-THIOXANTHEN-9-YLMETHYL)-, HYDROCHLORIDE,MONOHYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHIXENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84L8XK6N1G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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